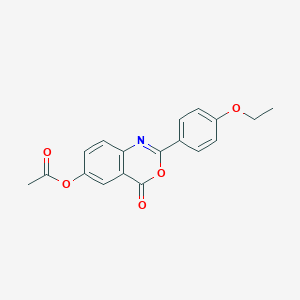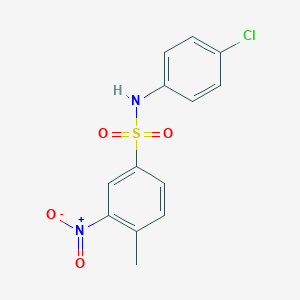
N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-chlorophenyl group, a 4-methyl group, and a 3-nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 4-methylbenzenesulfonamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position of the benzene ring.
Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the 4-chlorophenyl group.
Coupling Reaction: Finally, the chlorinated intermediate is reacted with 4-chloroaniline under basic conditions to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed
Reduction: 4-amino-3-nitrobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: 4-carboxy-3-nitrobenzenesulfonamide.
科学研究应用
N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial and anti-inflammatory properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is utilized in the synthesis of dyes and pigments, as well as in the production of agrochemicals.
作用机制
The mechanism of action of N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.
相似化合物的比较
Similar Compounds
N-(4-chlorophenyl)-4-methylbenzenesulfonamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
N-(4-chlorophenyl)-3-nitrobenzenesulfonamide: Lacks the methyl group, which can affect its solubility and interaction with molecular targets.
N-(4-methylphenyl)-4-methyl-3-nitrobenzenesulfonamide: Lacks the chloro group, which can influence its binding affinity to enzymes and receptors.
Uniqueness
N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide is unique due to the presence of all three substituents (4-chlorophenyl, 4-methyl, and 3-nitro) on the benzene ring. This specific combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-9-2-7-12(8-13(9)16(17)18)21(19,20)15-11-5-3-10(14)4-6-11/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRWVBTULWOSBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5E)-5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4996069.png)
![N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-mesityl-beta-alaninamide hydrochloride](/img/structure/B4996073.png)

![N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4996079.png)
![5-Methyl-2-[3-(2-methylphenyl)-1,2-oxazol-5-yl]phenol](/img/structure/B4996085.png)
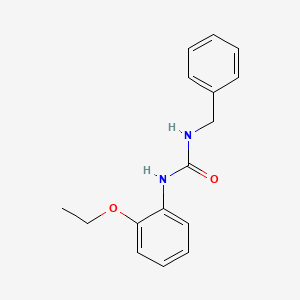
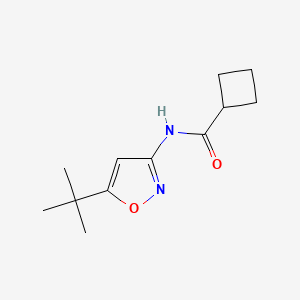
![3-[[1-(2-Cyanoethyl)-3-(4-fluorophenyl)pyrazole-4-carbonyl]amino]benzoic acid](/img/structure/B4996114.png)

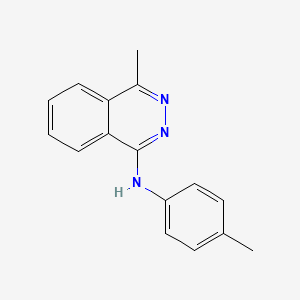
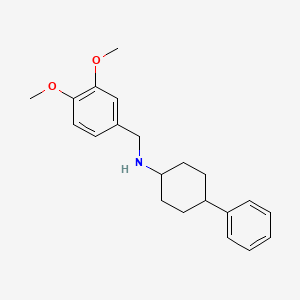
![3-[(E)-1-cyano-2-(2-methoxyphenyl)ethenyl]benzonitrile](/img/structure/B4996138.png)
